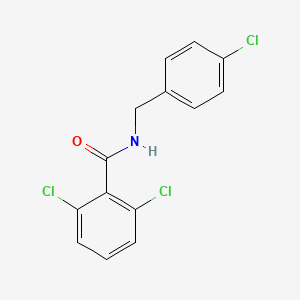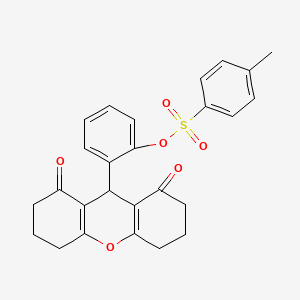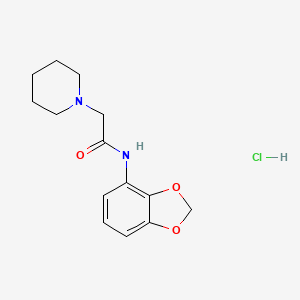
diclofenac impurity F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diclofenac impurity F involves the reaction of 2,6-dichloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the compound. The reaction conditions are optimized for large-scale production, including the use of industrial-grade solvents and reagents .
化学反応の分析
Types of Reactions
Diclofenac impurity F undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can undergo oxidation to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Diclofenac impurity F is used in various scientific research applications, including:
Pharmaceutical Research: As a reference standard in the development and validation of analytical methods for diclofenac.
Quality Control: In the quality control of diclofenac formulations to ensure the absence of impurities.
Environmental Studies: To study the degradation and environmental impact of diclofenac and its impurities
作用機序
類似化合物との比較
Similar Compounds
Diclofenac Impurity A: N-(2,6-Dichlorophenyl)-2-indolinone.
Diclofenac Impurity B: 2-[(2,6-Dichlorophenyl)amino]benzaldehyde.
Diclofenac Impurity C: [2-[(2,6-Dichlorophenyl)-amino]phenyl]methanol.
Diclofenac Impurity D: 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic acid
Uniqueness
Diclofenac impurity F is unique due to its specific structure, which includes a 4-chlorophenyl group and a 2,6-dichlorophenyl group. This structure makes it a valuable reference standard for the analysis of diclofenac and its related compounds .
特性
IUPAC Name |
2,6-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-10-6-4-9(5-7-10)8-18-14(19)13-11(16)2-1-3-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJTUJVLAVEVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B4944589.png)

![[1-[1-(Furan-3-ylmethyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B4944600.png)
![Ethyl 1-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-4-nitrophenyl)piperidine-4-carboxylate](/img/structure/B4944608.png)
![1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine](/img/structure/B4944615.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-(9-ethylcarbazol-3-yl)methanamine](/img/structure/B4944616.png)

![N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4944629.png)
![2-phenyl-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4944636.png)
![N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide](/img/structure/B4944638.png)
![7-amino-5-(2,5-dimethoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4944658.png)
![3-(6-Methylhept-5-en-2-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B4944668.png)

![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-propan-2-ylacetamide](/img/structure/B4944677.png)
